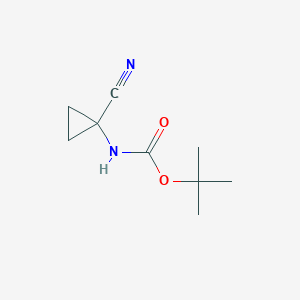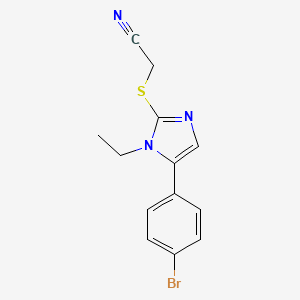![molecular formula C17H17BrN2O3S B2601708 N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 950164-07-5](/img/structure/B2601708.png)
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BPP, is a chemical compound that has shown potential in various scientific research applications. BPP is a small molecule that has been synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the proteasome, which is a complex of proteins that is involved in the degradation of proteins in cells. Inhibition of the proteasome can lead to the accumulation of misfolded and damaged proteins, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. It has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further study. However, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which means that it may not be effective when administered orally.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One direction is to further investigate its mechanism of action. Understanding how N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide inhibits the activity of various signaling pathways in cells could lead to the development of more effective cancer and anti-inflammatory therapies. Another direction is to improve the bioavailability of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. This could be done by modifying the chemical structure of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide or by developing new delivery methods. Finally, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide could be studied in combination with other anticancer or anti-inflammatory agents to determine if it has synergistic effects.
Méthodes De Synthèse
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can be synthesized in the laboratory using a modified version of the Ugi reaction. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a peptide-like compound. In the synthesis of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, 3-bromobenzaldehyde, (E)-cinnamylamine, tert-butyl isocyanide, and t-butylacetic acid are used as starting materials. The reaction is carried out in the presence of a catalyst and yields N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide as the final product.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential in various scientific research applications. One of the most promising applications is its use as an anticancer agent. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been studied for its potential as an anti-inflammatory agent. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, diabetes, and cancer. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are molecules that are involved in the inflammatory response.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-7-4-8-16(13-15)20-17(21)9-11-19-24(22,23)12-10-14-5-2-1-3-6-14/h1-8,10,12-13,19H,9,11H2,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSZCDQAKAPBZ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601629.png)
![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxolan-2-yl)methanone](/img/structure/B2601633.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)

![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)


![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)

![N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2601647.png)
![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)